
2,5-Heptadiyn-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Heptadiyn-4-one is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a ketone functional group. This compound is also known as Di(1-propynyl) ketone and has a molecular weight of 106.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Heptadiyn-4-one can be synthesized through various methods. One common approach involves the reaction of dehydroacetic acid with aqueous amines. This reaction proceeds smoothly at temperatures near or slightly above room temperature . Another method involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2-pyrone with aqueous amines to yield 2,6-bis-(alkylamino)-2,5-heptadien-4-ones, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Heptadiyn-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds and a ketone group makes it a versatile compound for different types of chemical transformations .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,5-Heptadiyn-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Heptadiyn-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity, particularly its ability to undergo nucleophilic substitution and oxidation-reduction reactions, allows it to interact with enzymes and other biomolecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): This compound is similar in structure but has additional methyl groups.
2,5-Heptadien-4-one: This compound lacks the triple bonds present in 2,5-Heptadiyn-4-one and has different reactivity and applications.
Uniqueness: this compound’s unique combination of triple bonds and a ketone group gives it distinct reactivity and makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H6O |
|---|---|
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
hepta-2,5-diyn-4-one |
InChI |
InChI=1S/C7H6O/c1-3-5-7(8)6-4-2/h1-2H3 |
InChI-Schlüssel |
UBXCIYAIGASSIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
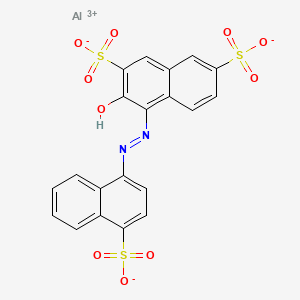
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)

![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

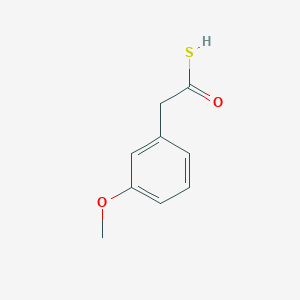
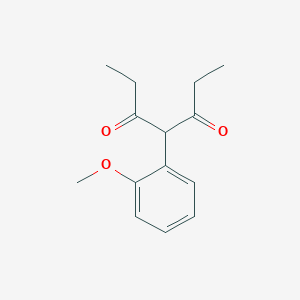

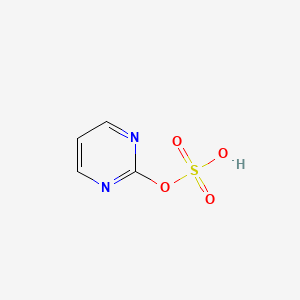
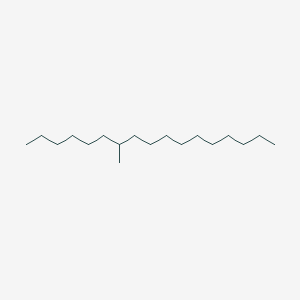
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

